molecular formula C7H13N3O2 B8178496 6-Azidohexanoic acid methyl ester

6-Azidohexanoic acid methyl ester

Cat. No. B8178496
M. Wt: 171.20 g/mol
InChI Key: FHRVYLAQXXKHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Azidohexanoic acid methyl ester is a useful research compound. Its molecular formula is C7H13N3O2 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Azidohexanoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azidohexanoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Fullerene Lipids : Nitrogen-bridged [60]fullerene fatty ester derivatives, including those synthesized using methyl 6-azido-hexanoate, yield novel compounds with potential applications in pharmaceutical research (Lie Ken Jie, Cheung, & Ho, 2001).

  • Key Intermediate for Therapeutic Drugs : It's used in preparing key intermediates like (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid (R)-2, crucial in developing drugs for neurodegenerative diseases (Ito et al., 2003).

  • Biomedical Applications : 6-amino-6-deoxy-o-gluconic acid, a precursor synthesized for biomedical applications, is used in the creation of polyamides (Martínez, Mata, Donoso, & Pérez, 1992).

  • Antiproliferative and Proapoptotic Potential : Dimeric compounds containing triazole, which can be synthesized using this compound, show selective antiproliferative and proapoptotic potential in cancer cells, particularly cervix and breast cancer (Karabulut et al., 2020).

  • Cross-linking in Enzyme Immunoconjugates : The pentafluorophenyl ester of 6-maleimidohexanoic acid, a related compound, is noted for its high reactivity and stability in aqueous media, useful in cross-linking enzyme immunoconjugates (Kida et al., 2007).

  • Transdermal Permeation Enhancer : Decyl 6-(pyrrolidin-1-yl)hexanoate shows high activity as a transdermal permeation enhancer, indicating the effectiveness of esters in enhancing transdermal drug delivery (Farsa, Doležal, & Hrabálek, 2010).

  • Pharmaceutical Applications : Methyl esters of 6-nitro-N-phenylanthranilic acids, which have a similar structure, possess a range of pharmacological activities including anti-inflammatory, analgesic, and bacteriostatic properties, making them suitable for pharmaceutical use (Isaev et al., 2014).

properties

IUPAC Name

methyl 6-azidohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2/c1-12-7(11)5-3-2-4-6-9-10-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRVYLAQXXKHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Azidohexanoic acid methyl ester

Synthesis routes and methods I

Procedure details

Methyl 6-azidohexanoate was synthesized via a modified literature procedure. A reaction mixture of methyl 6-bromohexanoate (6 g, 29 mmol) and NaN3 (9.4 g, 144 mmol) in 30 ml of DMF was stirred at 75° C. for 14 h under N2. After cooling down, the reaction mixture was poured into water. The product was extracted with hexane, washed with brine, and dried under MgSO4. Solvent was evaporated to give transparent liquid. Yield: 95%.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 6-bromohexanoate was reacted with sodium azide to give methyl 6-azidohexanoate, then converted to the corresponding hydrazide using hydrazine hydrate. The linker compound 6-azidohexanehydrazide was conjugated with DOX hydrochloride in dry methanol, with a drop of acetic acid, forming the desired DOX-azide compound. The one-pot method polymerization/click method shown in the scheme was used to synthesize the new DOX-polyMPC copolymer. The polymer was characterized with NMR spectroscopy and GPC, while drug weight percent was measured using a UV method.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Azidohexanoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
6-Azidohexanoic acid methyl ester
Reactant of Route 3
Reactant of Route 3
6-Azidohexanoic acid methyl ester
Reactant of Route 4
Reactant of Route 4
6-Azidohexanoic acid methyl ester
Reactant of Route 5
Reactant of Route 5
6-Azidohexanoic acid methyl ester
Reactant of Route 6
Reactant of Route 6
6-Azidohexanoic acid methyl ester

Citations

For This Compound
1
Citations
P Ni, J Liu, J He, M Zhang - Gene Delivery, 2022 - Springer
… C for 24 h, 6-azidohexanoic acid methyl ester was obtained (1.14 g, yield: 66.8%). 6-Azidohexanoic acid methyl ester (0.54 g, 3.17 mmol), hydrazine hydrate 85% (4.70 g, 79.4 mmol), …
Number of citations: 2 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.